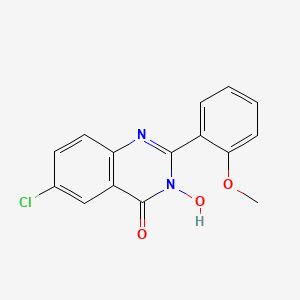

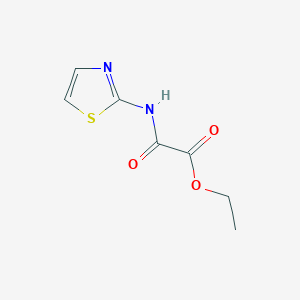

![molecular formula C22H14N4O2 B2670792 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932328-94-4](/img/structure/B2670792.png)

1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, also known as NPPQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. NPPQ belongs to the pyrazoloquinoline family, which is a group of compounds known for their diverse biological activities.

科学的研究の応用

1. Understanding Intramolecular Hydrogen Bonding

Research on pyrazole derivatives, closely related to 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, highlights the importance of intramolecular hydrogen bonds in influencing the reactivity of these compounds. Studies have been conducted to understand the impact of these hydrogen bonds on the reductive cyclization process in pyrazole derivatives, which can be crucial for the synthesis of various compounds (Szlachcic et al., 2020).

2. Unusual Decomposition and Synthesis Mechanisms

Research has also uncovered an unusual decomposition of 2-nitrophenyl-substituted N-formyl pyrazolines, leading to the exclusive formation of 2-aryl quinolines instead of pyrazolo[1,5-c]quinazolines. This finding has provided insights into novel synthetic routes and mechanisms for the formation of quinoline derivatives under specific conditions (Joshi et al., 2018).

3. Synthesis of Substituted Quinolines

Another area of research involves the synthesis of various substituted quinolines and heterocyclo[x,y-c]quinolines. This research has explored the versatility of certain precursors in generating bifunctionality required for building heterocyclic rings, which can be of potential chemotherapeutic value (Khodair et al., 1999).

4. Photophysical Properties and Logic Gate Implementation

The photophysical properties of pyrazoloquinoline derivatives, closely related to this compound, have been studied for their potential in molecular logic gate implementation. These studies focus on how substituents affect the excited-state deactivation and the feasibility of using these compounds in advanced arithmetic operations in unimolecular logic circuits (Uchacz et al., 2019).

5. Organic Light-Emitting Diodes (OLEDs)

Research on pyrazoloquinoline derivatives has also extended to their application in organic light-emitting diodes (OLEDs). These studies have examined the suitability of variously substituted pyrazoloquinolines as emitting materials in OLEDs, exploring their electroluminescence, turn-on voltage, and external quantum efficiency (T. et al., 2001).

特性

IUPAC Name |

1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O2/c27-26(28)17-10-6-9-16(13-17)25-22-18-11-4-5-12-20(18)23-14-19(22)21(24-25)15-7-2-1-3-8-15/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAGTAPJAYFMIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

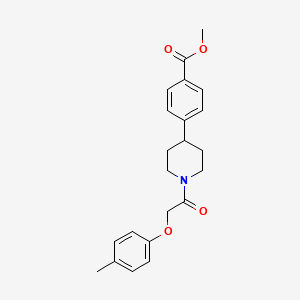

![4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2670712.png)

![1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol](/img/structure/B2670714.png)

![methyl 4-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2670720.png)

![(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B2670721.png)

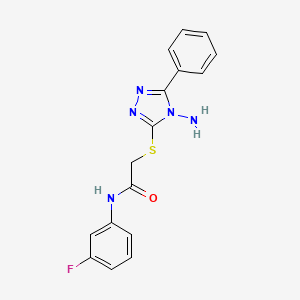

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2670722.png)

![N-(5-chloro-2-methylphenyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/no-structure.png)

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2670728.png)

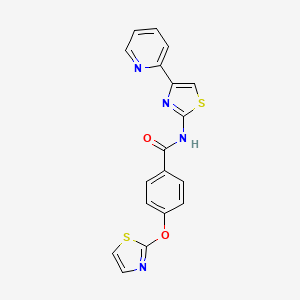

![N-(5-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2670731.png)